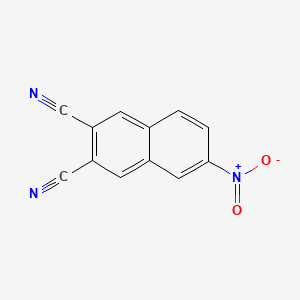

6-Nitronaphthalene-2,3-dicarbonitrile

Übersicht

Beschreibung

6-Nitronaphthalene-2,3-dicarbonitrile is a chemical compound belonging to the class of naphthalene derivatives. It has the molecular formula C12H5N3O2 and a molecular weight of 223.19 g/mol . This compound is characterized by the presence of a nitro group and two cyano groups attached to a naphthalene ring, making it a versatile substance in various scientific research fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 1-nitronaphthalene with nitrogen dioxide (NO2) under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and at a specific temperature to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of 6-Nitronaphthalene-2,3-dicarbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

6-Nitronaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines or alcohols can react with the cyano groups under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Electronics

One of the most promising applications of 6-Nitronaphthalene-2,3-dicarbonitrile is in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The compound exhibits properties that can enhance the performance of OLEDs:

- Thermally Activated Delayed Fluorescence (TADF): Research indicates that compounds similar to this compound can facilitate TADF processes, which are crucial for improving the efficiency of OLEDs. The incorporation of such compounds can lead to higher quantum yields and better light emission characteristics .

- Electron Transport Materials: The compound's electron-withdrawing nature makes it suitable for use as an electron transport layer in OLEDs. Its high ionization potential allows it to effectively block holes while facilitating electron injection .

Photocatalysis

This compound has also been explored for photocatalytic applications:

- Hydrogen Production: Compounds containing similar structures have shown potential in photocatalytic hydrogen production. For instance, derivatives with dicarbonitrile functionalities can promote photocatalytic reactions that generate hydrogen gas under visible light irradiation .

Synthesis of Functionalized Compounds

The compound serves as a versatile building block in organic synthesis:

- Domino Reactions: It can be utilized in domino reactions to synthesize highly functionalized naphthalenes and quinolines. These reactions allow for the efficient construction of complex molecular architectures from simpler precursors .

- Reductive Chemistry: this compound can undergo reductive transformations, making it valuable for synthesizing various nitro compounds and other derivatives through reduction processes .

Material Science Applications

In material science, compounds like this compound are investigated for their potential use in creating advanced materials:

- Composite Materials: The integration of nitro-functionalized naphthalenes into composite materials has been studied for energy storage applications. These materials exhibit promising electrochemical properties suitable for use in batteries and supercapacitors .

Case Study 1: OLED Performance Enhancement

A study demonstrated that incorporating this compound into OLED devices significantly improved their performance metrics. The devices exhibited enhanced brightness and efficiency due to the effective charge transport properties of the compound.

Case Study 2: Photocatalytic Hydrogen Production

Research highlighted the use of derivatives based on this compound in photocatalytic systems that achieved remarkable hydrogen production rates under visible light. This application showcases the compound's utility in renewable energy technologies.

Wirkmechanismus

The mechanism of action of 6-Nitronaphthalene-2,3-dicarbonitrile involves its interaction with molecular targets through its nitro and cyano groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s effects are mediated through pathways involving electron transfer and radical formation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-Dicyano-6-nitronaphthalene: Similar structure with nitro and cyano groups attached to a naphthalene ring.

1-Nitronaphthalene: Contains a nitro group attached to a naphthalene ring but lacks cyano groups.

Uniqueness

6-Nitronaphthalene-2,3-dicarbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in scientific research .

Biologische Aktivität

6-Nitronaphthalene-2,3-dicarbonitrile (6-NDC) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with 6-NDC, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

6-NDC features two cyano groups and one nitro group attached to a naphthalene ring. This unique structure contributes to its reactivity and interaction with biological molecules. The nitro group can undergo reduction to form various derivatives, which may enhance or alter its biological activity.

The biological activity of 6-NDC is largely attributed to its ability to interact with biomolecules through the nitro and cyano functional groups. These interactions can lead to:

- Electron Transfer Reactions : The nitro group can participate in redox reactions that generate reactive intermediates.

- Covalent Binding : Reduced forms of nitro compounds can covalently bind to nucleophilic sites on proteins, potentially leading to enzyme inhibition or modification of cellular pathways .

Antimicrobial Activity

Nitro compounds, including derivatives like 6-NDC, have demonstrated significant antimicrobial properties. The mechanism often involves the reduction of the nitro group, producing toxic intermediates that can damage DNA and inhibit microbial growth. Studies indicate that nitro-containing compounds are effective against various pathogens, including bacteria and protozoa .

Anti-inflammatory Activity

Research has shown that nitrated compounds can modulate inflammatory responses. Nitro fatty acids derived from similar structures exhibit cytoprotective effects by interacting with signaling proteins involved in inflammation . The potential of 6-NDC as an anti-inflammatory agent warrants further investigation.

Anticancer Activity

The nitro group in 6-NDC may also play a role in anticancer activity. Compounds with similar structures have been found to inhibit tumor cell proliferation by targeting specific pathways such as the epidermal growth factor receptor (EGFR) signaling pathway . The ability of 6-NDC to affect cancer cell lines remains an area for future research.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,3-Dicyano-6-nitronaphthalene | Similar structure with two cyano groups | Antimicrobial and anticancer properties |

| 1-Nitronaphthalene | Contains only one nitro group | Limited antimicrobial activity |

6-NDC is unique due to the combination of both nitro and cyano groups, enhancing its reactivity compared to other compounds .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of 6-NDC against common bacterial strains. The compound exhibited significant inhibition zones in agar diffusion tests, suggesting potent antibacterial properties.

- Anti-inflammatory Mechanism : In vitro studies demonstrated that 6-NDC reduced the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

6-nitronaphthalene-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5N3O2/c13-6-10-3-8-1-2-12(15(16)17)5-9(8)4-11(10)7-14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSGXASWKOLCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)C#N)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659886 | |

| Record name | 6-Nitronaphthalene-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184026-06-0 | |

| Record name | 6-Nitronaphthalene-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dicyano-6-nitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.